Methyl 4,4-diethoxy-3-oxobutanoate
Description
Methyl 4,4-diethoxy-3-oxobutanoate is a keto-ester compound characterized by a methyl ester group and two ethoxy substituents at the 4-position of the butanoate backbone. For instance, it is used to prepare 5-formyltriazoles via the Dimroth reaction and serves as a key intermediate in synthesizing pyrimidinones and bi-1,2,3-triazoles . The methyl variant likely shares similar reactivity but may exhibit differences in solubility, steric effects, and reaction kinetics due to the smaller ester group.
Properties
Molecular Formula |
C9H16O5 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H16O5/c1-4-13-9(14-5-2)7(10)6-8(11)12-3/h9H,4-6H2,1-3H3 |
InChI Key |
SRVWVCFAHHNVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)CC(=O)OC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
The following table summarizes key structural analogs and their properties:
Physical and Chemical Properties
- Ethyl 4,4-diethoxy-3-oxobutanoate: Liquid at room temperature; soluble in polar aprotic solvents (e.g., DMSO, CH₂Cl₂) . Stable under acidic/basic conditions but hydrolyzes in aqueous NaOH to yield carboxylic acids .
Methyl Analogs :
Key Research Findings
Comparison of Ester Groups
- Ethyl vs. Methyl Esters: Ethyl esters generally offer better solubility in organic solvents, while methyl esters may accelerate reaction rates due to lower steric bulk. For instance, methyl 4,4-dimethoxy-3-oxobutanoate could facilitate faster nucleophilic additions but might require milder conditions to prevent ester hydrolysis .
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